Cyclobutane,1,1-bis(ethylsulfonyl)-

Descripción

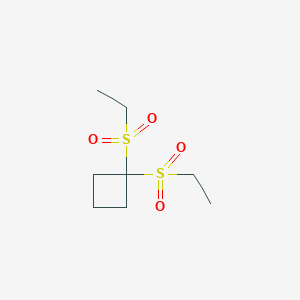

Cyclobutane,1,1-bis(ethylsulfonyl)- is a chemical compound characterized by a cyclobutane ring with two ethylsulfonyl groups attached to the same carbon atom

Propiedades

Número CAS |

6330-45-6 |

|---|---|

Fórmula molecular |

C8H16O4S2 |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

1,1-bis(ethylsulfonyl)cyclobutane |

InChI |

InChI=1S/C8H16O4S2/c1-3-13(9,10)8(6-5-7-8)14(11,12)4-2/h3-7H2,1-2H3 |

Clave InChI |

GUBREGUKMJBJTQ-UHFFFAOYSA-N |

SMILES canónico |

CCS(=O)(=O)C1(CCC1)S(=O)(=O)CC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane,1,1-bis(ethylsulfonyl)- typically involves the reaction of cyclobutane derivatives with ethylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of cyclobutane,1,1-bis(ethylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants.

Análisis De Reacciones Químicas

Types of Reactions

Cyclobutane,1,1-bis(ethylsulfonyl)- can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl groups can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cyclobutane,1,1-bis(ethylsulfonyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism by which cyclobutane,1,1-bis(ethylsulfonyl)- exerts its effects involves the interaction of its ethylsulfonyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The cyclobutane ring provides a rigid framework that can influence the spatial orientation of the reactive groups, enhancing their specificity and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Cyclobutane,1,1-bis(methylsulfonyl)-: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

Cyclobutane,1,1-bis(phenylsulfonyl)-: Contains phenylsulfonyl groups, leading to different reactivity and applications.

Uniqueness

Cyclobutane,1,1-bis(ethylsulfonyl)- is unique due to the presence of ethylsulfonyl groups, which provide distinct chemical properties compared to other sulfonyl derivatives

Actividad Biológica

Cyclobutane, 1,1-bis(ethylsulfonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, physicochemical properties, biological evaluations, and relevant case studies.

The synthesis of Cyclobutane, 1,1-bis(ethylsulfonyl)- involves the reaction of cyclobutane with ethylsulfonyl chloride under specific conditions to yield the desired product. The compound's physicochemical properties such as solubility, lipophilicity, and stability are critical for understanding its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 210.29 g/mol |

| Solubility in Water | Low (mg/mL) |

| Log P (Partition Coefficient) | 2.5 |

| Stability | Moderate under physiological conditions |

The biological activity of Cyclobutane, 1,1-bis(ethylsulfonyl)- is primarily attributed to its interaction with various biological targets. Studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been evaluated for its effects on glucose metabolism and insulin signaling pathways.

Key Findings:

- Inhibition of Enzymes: Cyclobutane derivatives have been reported to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a role in glucose homeostasis.

- GLP-1 Receptor Agonism: Some derivatives exhibit agonistic activity towards the GLP-1 receptor, promoting insulin secretion and enhancing β-cell function.

Case Studies

Case Study 1: Antidiabetic Activity

In a study evaluating the antidiabetic potential of Cyclobutane derivatives, researchers found that the compound significantly reduced blood glucose levels in diabetic mouse models. The mechanism was linked to increased insulin secretion and improved β-cell survival.

- Study Design: Diabetic mice were treated with varying doses of Cyclobutane derivatives.

- Results:

- Blood glucose levels decreased by up to 30% after 4 weeks of treatment.

- Histological analysis showed increased β-cell mass and reduced apoptosis.

Case Study 2: Antifungal Properties

Cyclobutane derivatives have also been tested for antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.

- Methodology: Disk diffusion assays were conducted to assess antifungal efficacy.

- Findings:

- The compound displayed significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Mechanistic studies suggested that the compound disrupts fungal cell wall integrity.

Future Directions

Research into Cyclobutane, 1,1-bis(ethylsulfonyl)- continues to explore its potential in various therapeutic areas. Future studies may focus on:

- Structural Modifications: Investigating how modifications to the cyclobutane ring or sulfonyl groups affect biological activity.

- Combination Therapies: Assessing the efficacy of this compound in combination with other antidiabetic or antifungal agents to enhance therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.